molecular formula C18H14BrN5OS B2691036 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide CAS No. 1359478-21-9

2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide

Cat. No. B2691036
CAS RN: 1359478-21-9
M. Wt: 428.31
InChI Key: ANLSICPQRWBGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as anticancer agents .

Scientific Research Applications

Anticancer Agents

These compounds have been designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cells . They have shown DNA intercalation activities, which is a mechanism often used by anticancer agents . In particular, compound 12d was found to be the most potent derivative of all the tested compounds against the three HepG2, HCT116, and MCF-7 cancer cell lines .

DNA Intercalators

The [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to intercalate DNA . DNA intercalation is a process where a molecule is inserted between the base pairs in the DNA double helix, which can disrupt the DNA’s normal functioning. This property makes these compounds potential candidates for use in cancer treatment .

PCAF Inhibitors

PCAF (P300/CBP-associated factor) is a histone acetyltransferase that plays a crucial role in cellular processes like transcription, cell cycle progression, and differentiation. Inhibiting PCAF has emerged as a potential therapeutic strategy for the treatment of cancer . Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been designed and synthesized as potential PCAF inhibitors .

Adenosine Receptor Antagonists

Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized and studied for their potential as adenosine receptor antagonists . Adenosine receptors play a key role in biochemical processes like inflammation, neurotransmission, and vasodilation. Antagonists of these receptors could have potential therapeutic applications in a variety of conditions, including Parkinson’s disease, asthma, and pain.

properties

IUPAC Name

N-(4-bromophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5OS/c1-11-22-23-17-18(21-14-4-2-3-5-15(14)24(11)17)26-10-16(25)20-13-8-6-12(19)7-9-13/h2-9H,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLSICPQRWBGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.